Application Summary: “2-(Naphthalen-2-yl)propanoic acid” is a compound that has been studied in the field of medicinal chemistry . It’s structurally similar to Naproxen, a commonly used nonsteroidal anti-inflammatory drug (NSAID) for the treatment of pain, joint swelling, and symptoms of arthritis .
Methods of Application: The compound was synthesized by the reaction of 2-(6-methoxynaphthalen-2-yl)propionic acid hydrazide and 4-methylpentan-2-one in PEG 400 . This compound was fully characterized by IR, 1H NMR, mass spectra, and elemental analysis .
Results or Outcomes: The synthesized compound showed in vitro antibacterial activity against both gram-positive and gram-negative bacteria . The results suggest that the compound could potentially be developed into a new antibacterial agent.
Application Summary: “2-(Naphthalen-2-yl)propanoic acid” and its derivatives have been studied as inhibitors of auxin biosynthesis, specifically targeting l-tryptophan aminotransferase .
Methods of Application: The compound was synthesized and then applied to Arabidopsis seedlings. The effects on the endogenous indole-3-acetic acid (IAA) content were then measured .
Results or Outcomes: The application of the compound resulted in a significant decrease in the endogenous IAA level in Arabidopsis seedlings, leading to typical auxin-deficient phenotypes . This suggests that the compound could potentially be used to study auxin biosynthesis and signaling pathways in plants .
2-(Naphthalen-2-yl)propanoic acid, also known as (S)-2-(naphthalen-2-yl)propanoic acid, is an organic compound characterized by its naphthalene moiety attached to a propanoic acid chain. The molecular formula for this compound is , and it has a molecular weight of approximately 200.24 g/mol. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of analgesics and anti-inflammatory agents.
Research indicates that 2-(Naphthalen-2-yl)propanoic acid exhibits significant biological activity. It has been studied for its potential anti-inflammatory and analgesic properties, similar to other propionic acid derivatives used in pain management, such as ibuprofen and naproxen. The mechanism of action is believed to involve the inhibition of cyclooxygenase enzymes, which play a crucial role in the synthesis of prostaglandins responsible for pain and inflammation .
The synthesis of 2-(Naphthalen-2-yl)propanoic acid can be accomplished through several methods:
The applications of 2-(Naphthalen-2-yl)propanoic acid span various fields:
Studies have investigated the interactions of 2-(Naphthalen-2-yl)propanoic acid with various biological targets. Its structure allows it to interact with hydrophobic pockets in proteins due to the naphthalene moiety, while the carboxylic acid group can engage in hydrogen bonding and ionic interactions with other biomolecules. Such interactions are critical for its biological activity and therapeutic efficacy .
Several compounds share structural similarities with 2-(Naphthalen-2-yl)propanoic acid, each exhibiting unique properties:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Naphthalen-2-yl-propionic acid | Lacks a methyl group on the second carbon atom | Simpler structure, potentially different reactivity |
| 3-Naphthalen-2-yl-3-oxo-propionic acid methyl ester | Contains an ester group instead of a carboxylic acid group | Different functional group may alter properties |
| 2-Amino-3-(naphthalen-1-yl)propanoic acid | Contains an amino group instead of a methyl group | May exhibit different biological activities |
| (R)-2-(Naphthalen-2-yl)propanoic acid | Enantiomer of the primary compound | Potentially different pharmacological effects |
The uniqueness of 2-(Naphthalen-2-yl)propanoic acid lies in its combination of both a methyl and naphthyl group, influencing its chemical reactivity and biological activity compared to similar compounds. This structural configuration allows for diverse applications across chemistry and biology, making it a compound of interest in ongoing research .
The resolution of racemic 2-(naphthalen-2-yl)propanoic acid into its enantiomers relies on forming diastereomeric salts with chiral resolving agents. A patented method employs N-R-D-glucamine derivatives (where R = alkyl chains ≥6 carbons) to preferentially crystallize the (S)-enantiomer. The glucamine’s hydroxyl groups engage in hydrogen bonding with the carboxylic acid moiety, while the naphthalene ring interacts with the resolving agent’s hydrophobic tail via π-π stacking. This creates a lattice energy differential, favoring precipitation of the (S)-enantiomer salt.
N-n-octyl-D-glucamine demonstrates superior performance due to its balanced hydrophobicity and aqueous insolubility, enabling 97–99% enantiomeric excess (ee) after one recrystallization. The resolution efficiency correlates with alkyl chain length, as longer chains (C8–C18) improve crystal packing but reduce solubility, necessitating solvent optimization (Table 1).
Table 1: Resolving Agent Performance in Optical Resolution
| Resolving Agent | Alkyl Chain Length | ee After 1 Recrystallization | Yield (%) |
|---|---|---|---|
| N-n-hexyl-D-glucamine | C6 | 95% | 82 |
| N-n-octyl-D-glucamine | C8 | 99% | 91 |
| N-n-dodecyl-D-glucamine | C12 | 98% | 88 |
Crystallization efficiency depends on solvent polarity, temperature, and resolving agent solubility. Polar aprotic solvents like dimethylformamide (DMF) dissolve both enantiomers but hinder crystallization, while water-ethanol mixtures (3:1 v/v) selectively precipitate the (S)-enantiomer salt. Elevated temperatures (60–80°C) increase solubility differentials, enabling fractional crystallization. Post-crystallization, acidic cleavage with hydrochloric acid liberates the free (S)-acid with minimal racemization (<2%).
The development of chiral stationary phases (CSPs) for HPLC has been revolutionized by derivatives of 2-(naphthalen-2-yl)propanoic acid. These CSPs exploit the compound’s rigid naphthalene framework and carboxylic acid group to create selective binding environments for enantiomers. For instance, when covalently bonded to silica gel or polymeric supports, the compound forms a chiral matrix capable of resolving racemic mixtures of alcohols, amines, and carboxylic acids through differential π-π stacking and hydrogen-bonding interactions [2] [3].
A study demonstrated that CSPs functionalized with 2-(naphthalen-2-yl)propanoic acid derivatives achieved baseline separation of diastereomeric esters derived from racemic 4-octanol, with a separation factor (α) of 1.25 and resolution (R~s~) of 1.03 under normal-phase conditions [2]. This performance surpasses traditional CSPs relying on cellulose or amylose derivatives, particularly for aliphatic substrates. The naphthalene moiety’s planar structure enhances π-π interactions with aromatic analytes, while the propanoic acid group facilitates hydrogen bonding with polar functional groups [3].
Table 1: Performance Metrics of 2-(Naphthalen-2-yl)propanoic Acid-Derived CSPs
| Analyte Class | Separation Factor (α) | Resolution (R~s~) | Mobile Phase Conditions |
|---|---|---|---|
| Aliphatic Alcohols | 1.25–1.30 | 1.03–1.15 | Hexane/Isopropanol (95:5) |
| Aromatic Amines | 1.18–1.22 | 0.98–1.10 | Acetonitrile/Methanol (90:10) |
| Carboxylic Acids | 1.30–1.35 | 1.20–1.25 | Water/Acetonitrile (70:30) |
Recent innovations include hybrid CSPs combining 2-(naphthalen-2-yl)propanoic acid with quinidine-based anion exchangers, which enhance enantioselectivity for acidic analytes. For example, a tert-butylcarbamoyl quinine CSP paired with this compound exhibited an R~s~ of 8.19 for resolving 2-arylpropionic acid enantiomers using acetic acid as a mobile-phase additive [3]. The chiral recognition mechanism involves synergistic ion-pairing between the carboxylic acid group of the analyte and the quinine selector, complemented by steric hindrance from the naphthalene system [3] [4].
Kinetic resolution using 2-(naphthalen-2-yl)propanoic acid as a chiral auxiliary has enabled the production of enantiopure alcohols, a critical step in pharmaceutical synthesis. The compound’s ability to form diastereomeric esters with racemic alcohols under mild conditions allows for efficient separation via normal-phase HPLC. For instance, racemic 4-nonanol was converted to its 2-(naphthalen-2-yl)propanoic acid ester derivative, yielding diastereomers separable with α = 1.27 under optimized chromatographic conditions [2].
The resolution process typically involves three steps:
Table 2: Kinetic Resolution Efficiency for Selected Alcohols
| Alcohol Substrate | Esterification Yield (%) | Separation Factor (α) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| 4-Octanol | 92 | 1.25 | 99.5 |
| 1-Phenylethanol | 88 | 1.18 | 98.7 |
| 2-(1-Naphthyl)ethanol | 85 | 1.30 | 99.2 |
This method has been scaled to resolve milligrams to grams of racemic alcohols, with the naphthalene moiety’s bulkiness proving critical for inducing sufficient steric differentiation between diastereomers [2] [5].
Industrial applications of 2-(naphthalen-2-yl)propanoic acid in enantiomer resolution prioritize cost-effectiveness, throughput, and solvent recyclability. Continuous-flow chromatography systems employing CSPs derived from this compound have achieved productivities exceeding 1 kg/day for high-value pharmaceuticals like ibuprofen and naproxen [4]. Key advancements include:
Table 3: Industrial-Scale Performance Parameters
| Parameter | Batch Process | Continuous Flow Process |
|---|---|---|
| Throughput (kg/day) | 0.5–0.7 | 1.2–1.5 |
| Solvent Consumption (L/kg) | 120–150 | 70–90 |
| Enantiomeric Excess (ee, %) | 98.5–99.5 | 99.0–99.8 |
A case study involving the resolution of racemic 2-(1-naphthyl)propane-1,2-diol demonstrated that a pilot-scale HPLC system with 2-(naphthalen-2-yl)propanoic acid CSPs achieved 99.2% ee at a throughput of 800 g/day, surpassing the efficiency of traditional crystallization-based methods [2].
The application of 2-(Naphthalen-2-yl)propanoic acid derivatives in natural product synthesis has yielded remarkable results in controlling multiple stereocenters within complex molecular frameworks [3] [8] [10]. The auxiliary has proven particularly effective in asymmetric aldol reactions, where the naphthyl group directs facial selectivity through both steric and electronic effects [7] [2].
In the synthesis of complex natural products, the stereodirecting influence of the naphthyl auxiliary extends beyond simple facial discrimination [8] [5]. The extended aromatic system provides additional stabilization through pi-pi interactions with substrate aromatic rings, leading to enhanced selectivity in reactions involving aromatic substrates [6] [10]. Studies have shown that the auxiliary is especially effective in setting quaternary stereocenters, with diastereomeric ratios consistently exceeding 90:10 in most applications [4] [11].
The temporal nature of chiral induction allows for the systematic construction of multiple stereocenters in natural product frameworks [7] [8]. Research has documented successful applications in the synthesis of various natural products, where the auxiliary controlled between 2 to 9 stereocenters with consistently high selectivity [2] [12]. The following table summarizes key applications in natural product synthesis:
| Natural Product Target | Auxiliary Used | Key Stereocenters Set | Overall Yield (%) | Stereoselectivity (% de) |
|---|---|---|---|---|
| Cytovaricin | Evans oxazolidinone | 9 | 15-25 | 92-98 |
| Sanguinarine | Naphthyl amine derivatives | 3-4 | 35-45 | 85-95 |
| Cascarillic acid | Oxazolidinone derivatives | 2 | 60-75 | 95-98 |
| Discodermolide | Evans oxazolidinone | 5-7 | 8-15 | 90-96 |
| Maclekarpines | Naphthyl derivatives | 4-5 | 25-40 | 88-94 |
The stereodirecting mechanism operates through conformational control, where the naphthyl group adopts preferred orientations that minimize steric interactions while maximizing stabilizing pi-interactions [5] [6]. Crystallographic studies have revealed that the auxiliary preferentially adopts conformations where the naphthalene ring system is positioned to block one face of reactive intermediates [4] [13].
Comparative studies between 2-(Naphthalen-2-yl)propanoic acid derivatives and other established chiral auxiliaries reveal distinct advantages and limitations for each system [2] [14] [15]. The naphthyl auxiliary demonstrates superior performance in reactions involving aromatic substrates due to favorable pi-stacking interactions, whereas traditional auxiliaries like Evans oxazolidinones show broader substrate compatibility [16] [17] [15].
Evans oxazolidinones, widely regarded as the gold standard for chiral auxiliaries, exhibit exceptional performance across diverse reaction types with stereoselectivities typically ranging from 90 to 99 percent diastereomeric excess [15] [18]. However, the naphthyl auxiliary system shows competitive performance specifically in reactions where extended pi-conjugation provides additional stabilization [19] [11].
The phenylmenthol auxiliary system, introduced by Corey, demonstrates robust stereodirecting ability with selectivities ranging from 80 to 95 percent diastereomeric excess [14] [19]. Comparative studies indicate that the naphthyl auxiliary outperforms phenylmenthol in reactions involving electron-rich aromatic systems, where the extended conjugation of naphthalene provides enhanced selectivity [11] [20].
The following comparative analysis presents key performance metrics for major chiral auxiliary systems:
| Chiral Auxiliary | Stereodirecting Efficiency (% de) | Recovery Yield (%) | Typical Applications | Key Advantages |
|---|---|---|---|---|
| 2-(Naphthalen-2-yl)propanoic acid derivatives | 85-95 | 75-85 | Natural product synthesis, Asymmetric alkylation | Extended π-system, High stereoselectivity |
| Evans oxazolidinones | 90-99 | 85-95 | Aldol reactions, Alkylation, Diels-Alder | Broad substrate scope, Easy removal |
| 8-Phenylmenthol | 80-95 | 70-80 | Birch reduction, Cross-coupling | Robust structure, Good selectivity |
| Oppolzer sultam | 85-98 | 48-79 | Hydrogenation, Alkylation | Versatile applications, Recyclable |
| Naphthyl ethylamine derivatives | 82-95 | 85-98 | Asymmetric synthesis, Acylation | High recovery rates, Stable |
Mechanistic studies reveal that the naphthyl auxiliary operates through a different mode of stereoinduction compared to saturated auxiliary systems [5] [6]. While traditional auxiliaries rely primarily on steric differentiation, the naphthyl system incorporates both steric and electronic effects through pi-orbital interactions [4] [11]. This dual mechanism accounts for the auxiliary's exceptional performance in specific substrate classes while explaining its more limited general applicability [19] [20].
The economic viability of chiral auxiliary-mediated synthesis depends critically on efficient recovery and recycling protocols [21] [22] [23]. For 2-(Naphthalen-2-yl)propanoic acid derivatives, several methodologies have been developed to maximize auxiliary recovery while maintaining optical purity [6] [24].
Hydrolytic cleavage represents the most commonly employed method for auxiliary removal, typically yielding 80 to 90 percent recovery with purities ranging from 85 to 95 percent [18] [24]. The process involves treatment with lithium hydroxide in aqueous hydrogen peroxide, which selectively cleaves the auxiliary-substrate bond while preserving the stereochemical integrity of both components [18] [22].
Reductive cleavage using lithium aluminum hydride provides an alternative recovery method, particularly suitable for substrates sensitive to basic hydrolysis conditions [6] [11]. This approach typically achieves 75 to 85 percent recovery yields with auxiliary purities of 80 to 90 percent [20] [24]. The method is especially valuable when the desired product contains base-sensitive functional groups that would be compromised under hydrolytic conditions [18] [11].
Continuous flow methodologies represent an emerging approach to auxiliary recycling that addresses the economic and environmental concerns associated with stoichiometric auxiliary use [21] [22]. Research has demonstrated successful implementation of automated auxiliary recovery systems that achieve formal sub-stoichiometric auxiliary loading through real-time recycling [22] [23]. These systems typically operate with auxiliary recovery yields of 70 to 85 percent while maintaining consistent stereoselectivity over multiple reaction cycles [21] [23].
The following analysis compares various recovery methodologies:
| Recovery Method | Typical Yield (%) | Time Required | Purity of Recovered Auxiliary (%) | Environmental Impact |
|---|---|---|---|---|
| Hydrolytic cleavage | 80-90 | 2-6 hours | 85-95 | Moderate |
| Reductive cleavage (LiAlH4) | 75-85 | 1-3 hours | 80-90 | Low-Moderate |
| Continuous flow separation | 70-85 | Continuous | 70-85 | Low |
| Solid-phase extraction | 60-80 | 30 min - 2 hours | 75-90 | Low |
| Column chromatography | 85-95 | 1-4 hours | 90-99 | Moderate |
Solid-phase extraction methodologies have emerged as environmentally friendly alternatives for auxiliary recovery [25] [26]. These approaches utilize functionalized silica or polymer supports to selectively retain the auxiliary while allowing the product to pass through [26] [23]. Recovery yields typically range from 60 to 80 percent, with auxiliary purities of 75 to 90 percent [25] [26].
Advanced recycling protocols incorporate multiple recovery stages to maximize auxiliary utilization [22] [23]. Research has demonstrated that multi-stage recovery systems can achieve overall auxiliary utilization rates exceeding 95 percent over multiple synthetic cycles [21] [27]. These approaches combine initial crude recovery with subsequent purification steps to maintain auxiliary optical purity while minimizing material losses [24] [23].
Irritant